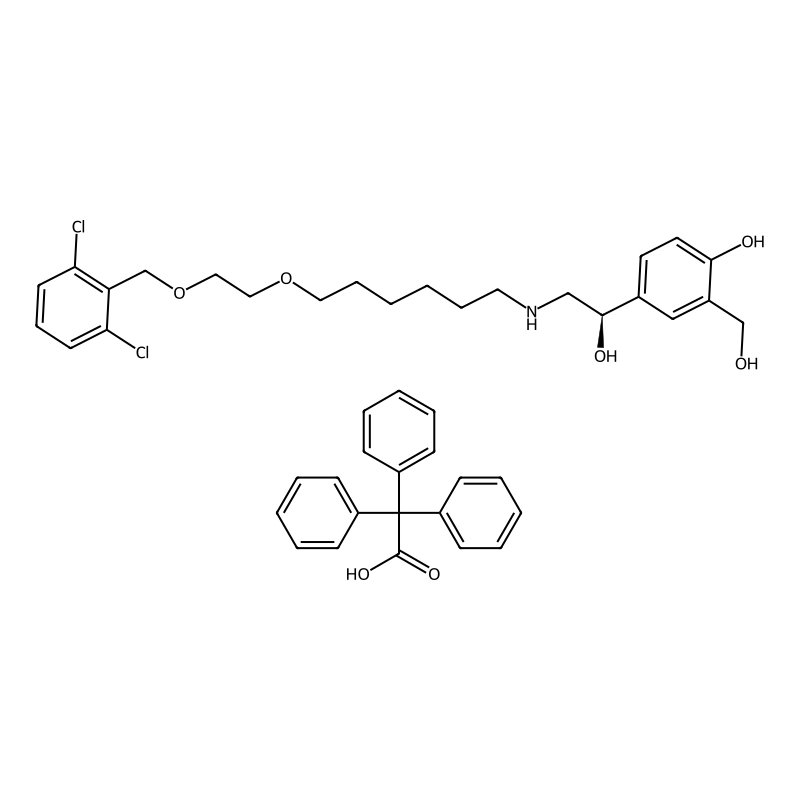

Vilanterol trifenatate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Chronic Obstructive Pulmonary Disease (COPD)

COPD is a progressive lung disease that makes breathing difficult. Researchers have investigated vilanterol trifenatate's effectiveness, often in combination with other medications, to improve lung function and symptoms in COPD patients. Studies have shown positive results regarding:

- Improved lung function as measured by forced expiratory volume in one second (FEV1) PubMed:

- Reduced exacerbations (flare-ups of COPD symptoms) PubMed:

Asthma

Asthma is a chronic inflammatory disease of the airways. Similar to COPD research, studies have explored vilanterol trifenatate's efficacy, frequently in combination with inhaled corticosteroids, to manage asthma. Research suggests that vilanterol trifenatate may be helpful for:

Vilanterol trifenatate is a long-acting beta2-adrenergic agonist primarily used in the management of chronic obstructive pulmonary disease and asthma. Its chemical structure is characterized by the formula , which includes a complex arrangement of aromatic and aliphatic components, making it a unique compound in its class. Vilanterol trifenatate is often administered in combination with fluticasone furoate, enhancing its therapeutic efficacy by providing both bronchodilation and anti-inflammatory effects .

Vilanterol acts by mimicking the effects of adrenaline on the β2 receptors in the airway smooth muscle. Binding to these receptors leads to relaxation of the muscles, which widens the airways and improves airflow in the lungs []. This mechanism helps to relieve symptoms of COPD and asthma, such as wheezing, shortness of breath, and chest tightness.

- O-dealkylation: This is the primary metabolic pathway, where vilanterol is converted to several metabolites with reduced agonistic activity.

- Hydrolysis: Involves the breakdown of ester bonds in the compound, yielding active metabolites.

- Conjugation: Metabolites may undergo conjugation reactions, leading to increased water solubility for excretion.

These reactions are predominantly mediated by cytochrome P450 enzymes, particularly CYP3A4, which plays a significant role in drug metabolism .

Vilanterol trifenatate exhibits potent agonistic activity at beta2-adrenergic receptors, leading to:

- Bronchodilation: By stimulating adenylyl cyclase, it increases cyclic adenosine monophosphate levels, resulting in relaxation of bronchial smooth muscle.

- Inhibition of Mediators: It inhibits the release of hypersensitivity mediators from mast cells in the lungs, thereby reducing bronchoconstriction and inflammation.

- Duration of Action: Vilanterol provides a prolonged bronchodilatory effect lasting up to 24 hours, making it suitable for once-daily administration .

The synthesis of vilanterol trifenatate can be achieved through several methods:

- Biocatalytic Conversion: This method utilizes engineered enzymes to convert ketone substrates into alcohols with high enantiomeric excess. This process is efficient and environmentally friendly, allowing for large-scale production .

- Chemical Synthesis: Traditional organic synthesis methods can also be employed, involving multi-step reactions that include protection-deprotection strategies and coupling reactions to construct the complex structure of vilanterol trifenatate.

Both methods aim to achieve high purity and yield while minimizing by-products .

Vilanterol trifenatate is primarily used in:

- Combination Therapy: It is formulated with fluticasone furoate in products like Breo Ellipta for the treatment of chronic obstructive pulmonary disease and asthma.

- Long-Term Management: Its long duration of action makes it suitable for maintenance therapy in patients requiring consistent bronchodilation.

Additionally, ongoing research may explore its potential in other respiratory conditions or as part of combination therapies with novel agents .

Several compounds share structural or functional similarities with vilanterol trifenatate:

| Compound Name | Class | Unique Features |

|---|---|---|

| Salmeterol | Long-acting beta2 agonist | Longer onset but shorter duration compared to vilanterol |

| Formoterol | Long-acting beta2 agonist | Faster onset than vilanterol but shorter duration |

| Indacaterol | Long-acting beta2 agonist | Once-daily dosing; rapid onset |

| Olodaterol | Long-acting beta2 agonist | Provides sustained bronchodilation |

Vilanterol trifenatate stands out due to its unique combination of prolonged action and lower frequency of dosing compared to other long-acting beta2-adrenergic agonists, which enhances patient compliance and therapeutic outcomes .

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Wikipedia

Use Classification

Dates

1:Spotlight on fluticasone furoate/vilanterol trifenatate for the once-daily treatment of asthma: design, development and place in therapy. Albertson TE, Bullick SW, Schivo M, Sutter ME.Drug Des Devel Ther. 2016 Dec 14;10:4047-4060. doi: 10.2147/DDDT.S113573. eCollection 2016. Review. PMID: 28008228 Free PMC Article

2:Phamacology of fluticasone furoate and vilanterol trifenatate combination therapy for asthma. Chang V, Gray EL, Thomas PS.Expert Rev Respir Med. 2016 Oct;10(10):1069-78. doi: 10.1080/17476348.2016.1227245. Epub 2016 Sep 7. PMID: 27599692

3:Fluticasone furoate and vilanterol trifenatate combination therapy for the treatment of asthma. Gray EL, Chang V, Thomas PS.Expert Rev Respir Med. 2016 Aug;10(8):839-47. doi: 10.1080/17476348.2016.1192465. Epub 2016 Jun 8. PMID: 27221165

4:Vilanterol trifenatate for the treatment of COPD. Malerba M, Radaeli A, Montuschi P, Morjaria JB.Expert Rev Respir Med. 2016 Jul;10(7):719-31. doi: 10.1080/17476348.2016.1184976. Epub 2016 May 25. PMID: 27143334

5:The combination of fluticasone furoate and vilanterol trifenatate in the management of asthma: clinical trial evidence and experience. Albertson TE, Richards JR, Zeki AA.Ther Adv Respir Dis. 2016 Feb;10(1):43-56. doi: 10.1177/1753465815619136. Epub 2015 Dec 14. Review. PMID: 26668137

6:Pharmacokinetics and Systemic Activity of a New Patent of an Inhaled Corticosteroid/Long-Acting β2-Agonist Combination for Use in Asthma Therapy: Fluticasone Furoate/Vilanterol Trifenatate. Wolthers OD.Recent Pat Inflamm Allergy Drug Discov. 2015;9(2):144-50. Review. PMID: 26581314

7:Umeclidinium bromide/vilanterol trifenatate, perampanel, and eslicarbazepine acetate. Hussar DA, Dharsi N.J Am Pharm Assoc (2003). 2014 Jul-Aug;54(4):450-2, 454-5. doi: 10.1331/JAPhA.2014.14527. No abstract available. PMID: 25063267

8:Umeclidinium bromide and vilanterol trifenatate inhalation powder. Cada DJ, Ingram K, Leonard J, Baker DE.Hosp Pharm. 2014 Jun;49(6):554-62. doi: 10.1310/hpj4906-554. PMID: 24958974 Free PMC Article

9:Vilanterol trifenatate/fluticasone furoate, lomitapide mesylate, and mipomersen sodium. Hussar DA, Ahmad A.J Am Pharm Assoc (2003). 2013 Nov-Dec;53(6):662-70. doi: 10.1331/JAPhA.2013.13538. No abstract available. PMID: 24185435

10:Vilanterol trifenatate, a novel inhaled long-acting beta2 adrenoceptor agonist, is well tolerated in healthy subjects and demonstrates prolonged bronchodilation in subjects with asthma and COPD. Kempsford R, Norris V, Siederer S.Pulm Pharmacol Ther. 2013 Apr;26(2):256-64. doi: 10.1016/j.pupt.2012.12.001. Epub 2012 Dec 8. PMID: 23232038